
2-(Nafta-2-il)etanamina
Descripción general
Descripción
“2-(Naphthalen-2-yl)ethanamine” is a chemical compound with the CAS number 2017-68-7 . It is also known by other names such as “2-Naphthaleneethanamine” and "2-Naphthalen-2-yl-ethylamine" .
Synthesis Analysis
The synthesis of “2-(Naphthalen-2-yl)ethanamine” can be achieved from 2-Naphthylacetonitrile . Other raw materials used in the preparation of this compound include Carbamic acid, N-[2-(2-naphthalenyl)ethyl]-, ethyl ester, Naphthalen-2-ethanol, (S)-(-)-1-(2-Naphthyl)ethylamine, and 2-Vinylnaphthalene .Molecular Structure Analysis
The molecular formula of “2-(Naphthalen-2-yl)ethanamine” is C12H13N . The average mass is 171.238 Da and the monoisotopic mass is 171.104797 Da . The InChI code for this compound is 1S/C12H13N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8,13H2 .Physical and Chemical Properties Analysis
“2-(Naphthalen-2-yl)ethanamine” has a density of 1.1±0.1 g/cm3, a boiling point of 313.9±11.0 °C at 760 mmHg, and a flash point of 153.0±11.5 °C . It has a molar refractivity of 57.2±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 160.0±3.0 cm3 .Aplicaciones Científicas De Investigación
Preparación de compuestos de tiourea
2-(Nafta-2-il)etanamina se puede utilizar en la preparación de compuestos de tiourea utilizando una amina quiral . Estos compuestos de tiourea se pueden utilizar como catalizadores bifuncionales para diversas reacciones, incluidas las reacciones de Strecker y nitro-Michael .
Bloque de construcción quiral
Este compuesto puede actuar como un bloque de construcción quiral en la síntesis de moléculas más complejas . Los bloques de construcción quirales son esenciales en el campo de la química medicinal, donde la quiralidad de una molécula puede afectar significativamente su actividad biológica.
Reactivo de resolución quiral
This compound también se puede utilizar como un reactivo de resolución quiral . La resolución quiral es un proceso crítico en la producción de productos farmacéuticos, ya que permite la separación de enantiómeros, que pueden tener diferentes efectos biológicos.
Síntesis de bases de Schiff
Este compuesto se puede utilizar en la síntesis de bases de Schiff . Las bases de Schiff son compuestos versátiles que tienen una amplia gama de aplicaciones, incluyendo como ligandos en química de coordinación y como intermediarios en síntesis orgánica .
Inhibidores de la lipasa pancreática
Las bases de Schiff derivadas de this compound han mostrado una actividad prometedora como inhibidores de la lipasa pancreática . Estos inhibidores se pueden utilizar en el tratamiento de la obesidad, ya que evitan la absorción de grasas dietéticas.
Actividad antimicrobiana
Las bases de Schiff sintetizadas también han demostrado una buena actividad antimicrobiana . Esto sugiere que this compound y sus derivados podrían usarse potencialmente en el desarrollo de nuevos agentes antimicrobianos.
Actividad antioxidante
Estas bases de Schiff han mostrado una buena actividad antioxidante . Los antioxidantes son importantes en la prevención del estrés oxidativo, que está implicado en diversas enfermedades, incluido el cáncer y las enfermedades cardiovasculares.
Investigaciones de acoplamiento molecular
Las bases de Schiff sintetizadas se han utilizado en investigaciones de acoplamiento molecular . Esta técnica se utiliza en el descubrimiento de fármacos para predecir la orientación de una molécula cuando se une a un receptor de proteína.
Propiedades
IUPAC Name |
2-naphthalen-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBYXAWBGJRPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396370 | |
| Record name | 2-(naphthalen-2-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2017-68-7 | |
| Record name | 2-Naphthaleneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2017-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(naphthalen-2-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(naphthalen-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
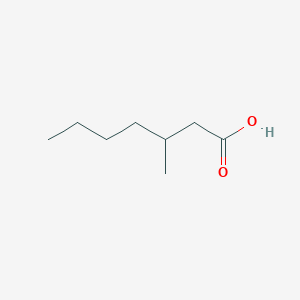

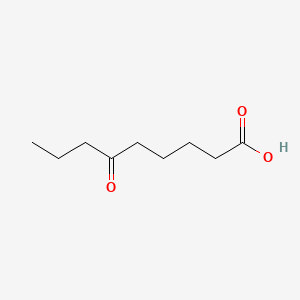
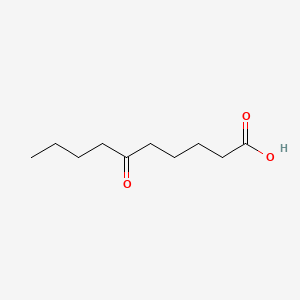
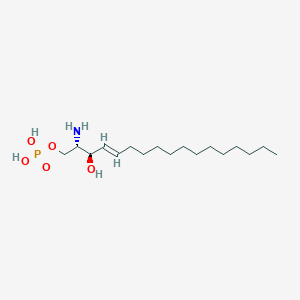
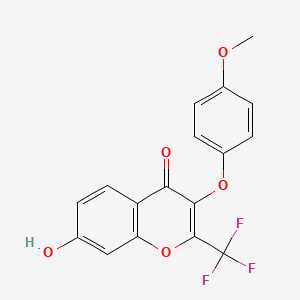
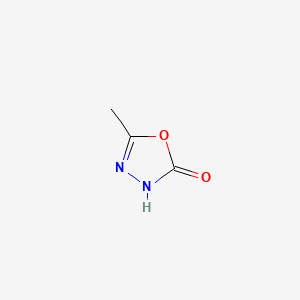
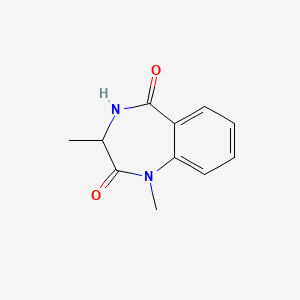
![(E)-1-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1309161.png)
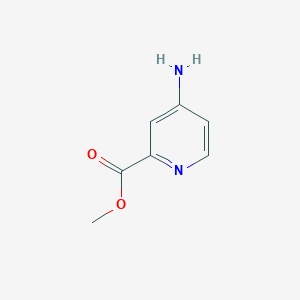
![ethyl N-{2-cyano-3-[(5-iodo-2-pyridinyl)amino]acryloyl}carbamate](/img/structure/B1309172.png)
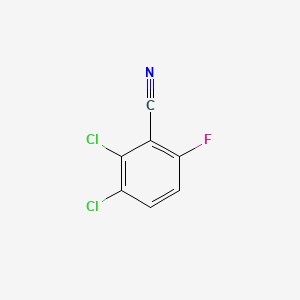
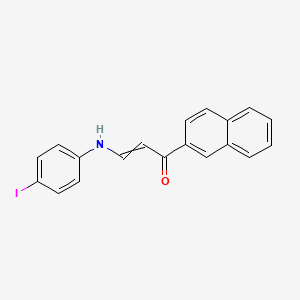
![Ethyl 5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazino]-2,4-pentadienoate](/img/structure/B1309189.png)
